molecular formula C15H15ClN2O3 B11159359 2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11159359
M. Wt: 306.74 g/mol
InChI Key: ZCKIACZSWWZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound that features both a chlorophenyl and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Amidation Reaction: The chlorophenyl intermediate is then reacted with formamide to form the formamido group.

    Furan Incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-BROMOPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE: Similar structure but with a bromine atom instead of chlorine.

    3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE: Similar structure but with a thiophene ring instead of furan.

Uniqueness

3-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is unique due to the combination of its chlorophenyl and furan moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

2-chloro-N-[3-(furan-2-ylmethylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C15H15ClN2O3/c16-13-6-2-1-5-12(13)15(20)17-8-7-14(19)18-10-11-4-3-9-21-11/h1-6,9H,7-8,10H2,(H,17,20)(H,18,19)

InChI Key

ZCKIACZSWWZRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)NCC2=CC=CO2)Cl

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.